Picomolar BRD4 Degradation Potency Over PROTACs and IBGs
IBG3 demonstrates exceptional degradation potency for BRD4, achieving a half-maximal degradation concentration (DC50) in the low picomolar range (6.7 pM) in a cellular HiBiT assay, representing an over 20-fold improvement compared to the first-generation IBG1 (DC50 ~150 pM) [1]. This potency is also significantly higher than that reported for leading BET PROTACs such as dBET6 (IC50 ~14 nM) and ARV-825 [2].
| Evidence Dimension | Cellular Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 6.7 pM (for BRD4) |
| Comparator Or Baseline | IBG1: 150 pM (for BRD4); dBET6: 14 nM (IC50 for BRD4) |
| Quantified Difference | >20-fold more potent than IBG1; >2,000-fold more potent than dBET6 |
| Conditions | HEK293 HiBiT knock-in cell line, 5-hour treatment |
Why This Matters
Superior potency enables the use of lower compound concentrations, minimizing the risk of off-target effects and compound-related toxicity in cellular and *in vivo* studies.
- [1] Hsia, O., Hinterndorfer, M., Cowan, A.D., et al. Targeted protein degradation via intramolecular bivalent glues. Nature 627, 204–211 (2024). (Extended Data Fig. 6) View Source
- [2] Winter, G.E., Buckley, D.L., Paulk, J., et al. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science 348, 1376–1381 (2015). View Source
